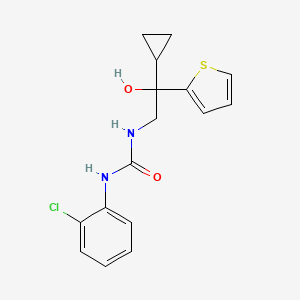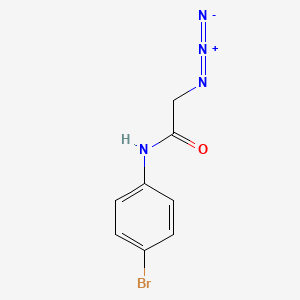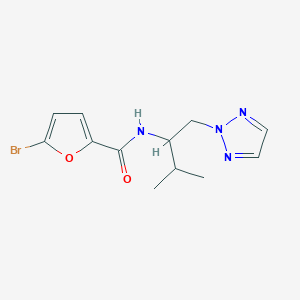![molecular formula C16H17Cl2F3N4 B2447840 Chlorhydrate de 4-{4-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]pipérazin-1-yl}aniline CAS No. 321848-37-7](/img/structure/B2447840.png)
Chlorhydrate de 4-{4-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]pipérazin-1-yl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride is a useful research compound. Its molecular formula is C16H17Cl2F3N4 and its molecular weight is 393.24. The purity is usually 95%.
BenchChem offers high-quality 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications Agrochimiques
Les trifluorométhylpyridines, qui constituent un motif structurel clé du composé, sont largement utilisées dans l'industrie agrochimique . Elles sont principalement utilisées pour la protection des cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé de trifluorométhylpyridine introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux agrochimiques contenant de la trifluorométhylpyridine ont acquis des noms communs ISO .
Applications Pharmaceutiques
Les trifluorométhylpyridines et leurs dérivés sont également utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant le motif trifluorométhylpyridine ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques . Les activités biologiques des dérivés de trifluorométhylpyridine seraient dues à la combinaison des propriétés physicochimiques uniques de l'atome de fluor et des caractéristiques uniques du motif pyridine .
Applications Vétérinaires
Dans l'industrie vétérinaire, deux produits contenant le motif trifluorométhylpyridine ont obtenu l'autorisation de mise sur le marché . Ces produits sont utilisés pour divers traitements chez les animaux .
Activité Antimicrobienne
Certains composés synthétisés qui comprennent le motif trifluorométhylpyridine ont été évalués pour leur activité antimicrobienne . Ils ont montré une efficacité contre E. coli représentant les bactéries Gram-négatives, S. aureus représentant les bactéries Gram-positives, et C. albicans représentant les champignons .
Activité Antibactérienne
Le composé a montré un potentiel dans les applications antibactériennes . Il a été émis l'hypothèse qu'un agent antibactérien viable doit cibler simultanément les deux classes d'enzymes PPTase pour arrêter efficacement la prolifération bactérienne .
Synthèse de Composés Organiques Fluorés
Le composé joue un rôle important dans la synthèse de composés organiques fluorés . Ces composés ont trouvé de nombreuses applications dans les domaines agrochimique, pharmaceutique et des matériaux fonctionnels .
Médicaments Approuvés par la FDA
Le groupe trifluorométhyle, qui fait partie du composé, se retrouve dans de nombreux médicaments approuvés par la FDA . Au cours des 20 dernières années, 19 médicaments approuvés par la FDA ont incorporé le groupe trifluorométhyle comme l'un des pharmacophores .
Applications Futures
Compte tenu des propriétés uniques des trifluorométhylpyridines, il est prévu que de nombreuses applications inédites seront découvertes à l'avenir . Le développement de produits chimiques organiques fluorés devient un sujet de recherche de plus en plus important .
Mécanisme D'action
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal functioning of the bacterial cells, leading to their eventual death .
Biochemical Pathways
The inhibition of PPTases by this compound affects the secondary metabolism of the bacterial cells .
Pharmacokinetics
These properties can have a significant impact on the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The compound’s action results in the attenuation of the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This leads to the thwarting of bacterial growth . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .
Propriétés
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4.ClH/c17-14-9-11(16(18,19)20)10-22-15(14)24-7-5-23(6-8-24)13-3-1-12(21)2-4-13;/h1-4,9-10H,5-8,21H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBDDKMQKOAHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=C(C=C(C=N3)C(F)(F)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2447757.png)
![1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2447758.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2447760.png)

![2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B2447764.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2447766.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2447771.png)


![2-Chloro-N-[3-(6-oxopiperidin-3-yl)propyl]acetamide](/img/structure/B2447776.png)

![1-phenyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2447778.png)
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2447780.png)
